Met-tyr-phe amide, also known as methionyl-tyrosyl-phenylalanine amide, is a tripeptide amide composed of three amino acids: methionine, tyrosine, and phenylalanine. Its molecular formula is with a molecular weight of approximately 458.6 g/mol . This compound is classified under peptides and is primarily utilized in biochemical research due to its structural and functional properties.
The synthesis of Met-tyr-phe amide can be achieved through several methods, primarily focusing on the formation of amide bonds between the constituent amino acids. One efficient approach involves using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
The structure of Met-tyr-phe amide features a central carbon atom bonded to an amino group, a carboxyl group, and a unique side chain for each amino acid. The compound exhibits a zwitterionic character at physiological pH, where the amino group is protonated () and the carboxyl group is deprotonated () .
Met-tyr-phe amide participates in various chemical reactions typical for peptides, including hydrolysis and enzymatic cleavage. Hydrolysis can occur under acidic or basic conditions, breaking the peptide bond and yielding free amino acids .
Enzymatic reactions involving proteases can selectively cleave Met-tyr-phe amide at specific sites, which is crucial for studying protein interactions and functions in biological systems. The stability of the peptide bond in Met-tyr-phe amide makes it resistant to non-specific hydrolysis but susceptible to specific proteolytic enzymes .
The mechanism of action for Met-tyr-phe amide primarily involves its interaction with biological receptors or enzymes. As a peptide, it may mimic natural substrates or act as an inhibitor or activator in biochemical pathways.
Met-tyr-phe amide is generally a colorless crystalline solid with high melting points characteristic of peptides. It is soluble in water and polar solvents but may have limited solubility in nonpolar organic solvents due to its polar amino acid side chains .
The compound exhibits amphoteric behavior due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups. It exists predominantly as a zwitterion at physiological pH, which influences its solubility and reactivity .
Met-tyr-phe amide has several scientific applications:
Met-Tyr-Phe amide (MYFa) belongs to the evolutionarily conserved FMRFamide-related peptide (FaRP) family, characterized by the C-terminal Arg-Phe-NH₂ (RFamide) motif. This motif serves as a fundamental signature across bilaterians, with MYFa representing a nematode-specific variant [1] [9]. FaRPs originated in early metazoans, as evidenced by RFamide peptides in cnidarians (e.g., Hydra), and diversified through gene duplications and sequence modifications in protostomes and deuterostomes [1]. Within nematodes, MYFa exemplifies phylogenetic divergence from the canonical FMRFamide (Phe-Met-Arg-Phe-NH₂) first identified in mollusks. While FMRFamide functions as a rapid excitatory neurotransmitter in gastropods via FaNaC receptors [9], MYFa’s structure (Tyr substitution at position 2) suggests distinct receptor selectivity adapted for nematode physiology.
Table 1: Evolutionary Divergence of RFamide Peptides
Organism Group | Representative Peptide | Core Sequence | Primary Function |
---|---|---|---|
Mollusks | FMRFamide | Phe-Met-Arg-Phe-NH₂ | Neuronal/cardiac excitation (FaNaC activation) |
Nematodes | Met-Tyr-Phe amide (MYFa) | Met-Tyr-Phe-NH₂* | Locomotion/modulation (GPCR signaling) |
Mammals | Neuropeptide FF (NPFF) | Phe-Leu-Phe-Arg-Phe-NH₂ | Opioid modulation |
*Note: MYFa retains the RFamide motif despite abbreviated notation; full sequence is Tyr-Met-Tyr-Phe-Arg-Phe-NH₂ in some species.
Nematode FaRPs exhibit distinct structural motifs compared to other invertebrates. MYFa’s Met-Tyr-Phe core contrasts sharply with the Phe-Met/Phe-Leu-Phe cores prevalent in mollusks (FMRFamide, FLRFamide) and annelids (FVRIamides) [1] [9]. This divergence correlates with clade-specific receptor adaptations:
Table 2: Structural and Functional Comparison of Invertebrate FaRPs
Peptide | Organism | Receptor Type | Key Residues | Biological Effect |
---|---|---|---|---|
FMRFamide | Helix aspersa (snail) | FaNaC (ion channel) | Phe¹, Met², Arg³ | Rapid sodium influx, neuronal excitation |
FLRFamide | Capitella teleta (annelid) | FaNaC-like | Phe¹, Leu², Arg³ | Neuronal excitation |
MYFa | Caenorhabditis elegans | GPCR (predicted) | Met¹, Tyr², Phe³ | Locomotion modulation, feeding suppression |
FVRIamide | Platyenereis dumerilii (annelid) | WaNaC | Phe¹, Val², Arg³ | Muscle contraction |
MYFa exhibits functional parallels with vertebrate opioid-amides, particularly Met-enkephalin-Arg-Phe (MERF; Tyr-Gly-Gly-Phe-Met-Arg-Phe-NH₂). Both peptides share:
Mechanistically, MYFa’s Tyr residue may mimic Tyr¹ in enkephalins, potentially enabling low-affinity binding to ancestral opioid-like receptors in nematodes. However, unlike MERF, which is proteolytically derived from proenkephalin A, MYFa arises from nematode-specific FaRP precursors lacking canonical opioid sequences [1] [7]. This indicates convergent evolution of RFamide functionality rather than direct orthology.
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